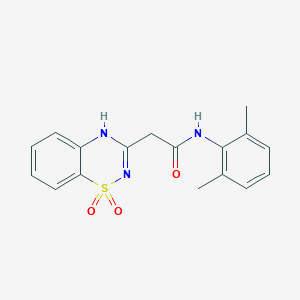

N-(2,6-dimethylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide

説明

N-(2,6-Dimethylphenyl)-2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)acetamide is a synthetic acetamide derivative featuring a 2,6-dimethylphenyl group and a 1,1-dioxo-benzothiadiazin moiety. The benzothiadiazin ring, with its sulfone (dioxo) group, introduces unique electronic and steric properties that may enhance metabolic stability or target specificity compared to simpler acetamide analogs .

特性

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-11-6-5-7-12(2)17(11)19-16(21)10-15-18-13-8-3-4-9-14(13)24(22,23)20-15/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJABQOZHPAHHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2,6-dimethylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Chemical Name: N-(2,6-dimethylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide

- CAS Number: 951553-87-0

- Molecular Formula: C17H17N3O3S

- Molecular Weight: 343.40 g/mol

- SMILES Notation: O=C(Nc1c(C)cccc1C)CC1=Nc2ccccc2S(=O)(=O)N1

Anticonvulsant Activity

Research indicates that compounds related to N-(2,6-dimethylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide exhibit significant anticonvulsant properties. A study on substituted semicarbazones, which have structural similarities to this compound, demonstrated broad-spectrum anticonvulsant activity with minimal neurotoxicity and hepatotoxicity. Specifically, these compounds increased GABA levels significantly and inhibited GABA transaminase in vitro and ex vivo .

Antimicrobial Properties

The benzothiadiazine derivatives have been explored for their antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, including those resistant to conventional treatments. The search for new antimicrobial agents is crucial due to the rise of multi-drug resistant pathogens .

Study 1: Anticonvulsant Efficacy

A study focused on the anticonvulsant activity of related compounds found that several derivatives exhibited potent effects in maximal electroshock tests. The most effective compound increased GABA levels by 118%, suggesting a mechanism that enhances inhibitory neurotransmission .

| Compound | GABA Level Increase (%) | Neurotoxicity | Hepatotoxicity |

|---|---|---|---|

| Compound 9 | 118 | None | None |

| Control | Baseline | Present | Present |

Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial efficacy of benzothiadiazine derivatives against Mycobacterium tuberculosis. The results indicated promising activity against resistant strains, highlighting the potential for developing new therapeutic agents from this class of compounds .

類似化合物との比較

Comparison with Structural Analogs

Core Structural Variations

The compound’s structure can be compared to related acetamides based on substituents attached to the nitrogen (N-aryl group) and the carbonyl-adjacent carbon (R-group).

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : The target compound’s benzothiadiazin group may influence hydrogen-bonding networks. Analogous compounds like 26DMPMA form infinite N–H⋯O chains in the solid state, enhancing thermal stability . In contrast, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibits N–H⋯N hydrogen bonds, forming 1-D chains along crystallographic axes .

- Planarity/Twist : The dichlorophenyl-thiazol derivative shows a 79.7° twist between aromatic rings, which may reduce π-π stacking interactions compared to the planar benzothiadiazin system in the target compound .

Key Differentiators of the Target Compound

Sulfone Group: The 1,1-dioxo-benzothiadiazin system increases polarity and oxidative stability compared to non-sulfonated analogs (e.g., 26DMPMA) .

Structural Rigidity: The fused benzothiadiazin ring may reduce conformational flexibility, improving target selectivity over flexible analogs like piperazino derivatives .

Synthonic Compatibility : The compound’s hydrogen-bonding capacity (amide N–H and sulfone O) could enhance crystal packing efficiency, aiding formulation development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。